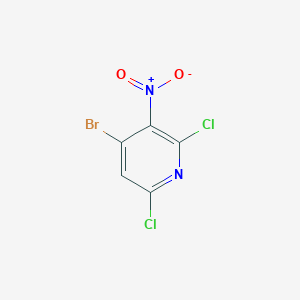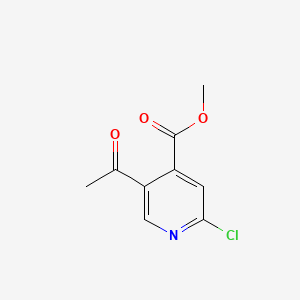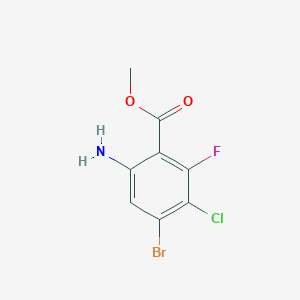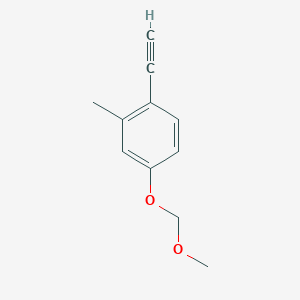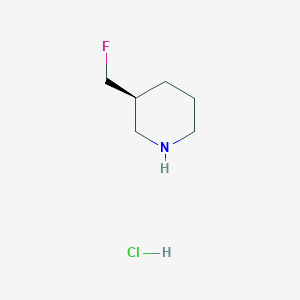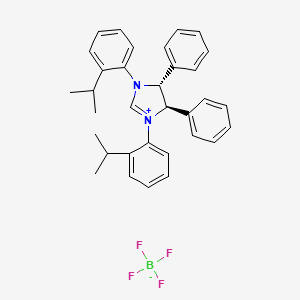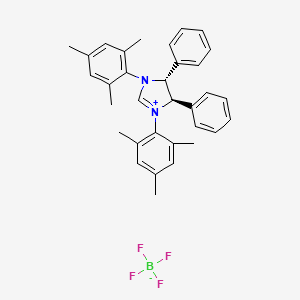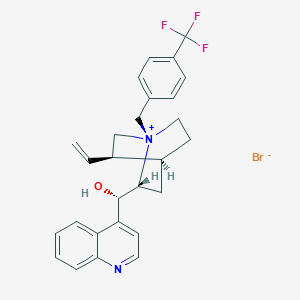
Lactonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactonic acid is a useful research compound. Its molecular formula is C12H22O12 and its molecular weight is 358.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Lactic acid exhibits significant antimicrobial properties. It is effective in inhibiting the growth of various microbial pathogens such as Salmonella Enteritidis, Escherichia coli, and Listeria monocytogenes. This inhibition is attributed to physiological and morphological changes in bacterial cells caused by lactic acid, leading to protein leakage and damage to the cytoplasmic membrane (Wang, Chang, Yang, & Cui, 2015).
Immunomodulation and Therapy
Lactic acid bacteria (LAB) show potential in therapy and immunomodulation. Although there was no proven medical indication for LAB in therapy as of 1993, ongoing research suggests their beneficial effects in various areas like lactose digestion, cholesterol metabolism, diarrheal disorders, and prophylaxis of intestinal or urogenital infections (Marteau & Rambaud, 1993).
Dermatological Applications
Lactic acid has been explored for dermatological applications, particularly in treating melasma. A study compared the efficacy and safety of lactic acid chemical peels with Jessner's solution for melasma treatment, showing lactic acid as an effective and safe peeling agent (Sharquie, Al-Tikreety, & Al-Mashhadani, 2006).
Drug Delivery and Biodegradability
Poly Lactic-co-Glycolic Acid (PLGA) is a biodegradable polymer used for controlled drug delivery. Its biocompatibility and tunable properties make it an ideal candidate for various drug delivery and tissue engineering applications (Makadia & Siegel, 2011).
Cancer Therapy and Immunomodulation
LAB can play a role in cancer therapy and immunomodulation. They are known for producing bio-active substances against cancer and are being explored for their safety and effectiveness in clinical cancer treatment (Liu, Zheng, Ou, & Han, 2021). Additionally, LAB-derived exopolysaccharides have shown antioxidant, antiviral, antitumor, and immunomodulating activities, indicating their potential in various health-promoting applications (Rahbar Saadat, Yari Khosroushahi, & Pourghassem Gargari, 2019).
Autoimmune Disease Treatment
The lactic acid bacterium Pediococcus acidilactici has been found to have beneficial effects on experimental autoimmune encephalomyelitis (EAE), an animal model of Multiple sclerosis (MS), by inducing IL-10-producing regulatory T cells (Takata et al., 2011).
Stress Response Modulation
Lactic acid plays a role in modulating the stress response. A study on mice indicated that lactic acid has adaptogenic activity, suggesting its potential use against various stress-related psychopathologies (Shivavedi, Chatterjee, & Kumar, 2014).
特性
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-[Oxybis(4,1-phenylene)]bisisophthalic acid](/img/structure/B8234409.png)

